molecular formula C14H14FN5O B12238706 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea

1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea

Cat. No.: B12238706
M. Wt: 287.29 g/mol
InChI Key: UVOLGQHGSMYURD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea typically involves the reaction of 2-fluoroaniline with an isocyanate derivative of 1-(pyrazin-2-yl)azetidine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
  • 1-(2-Bromophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea
  • 1-(2-Methylphenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea

Uniqueness

1-(2-Fluorophenyl)-3-[1-(pyrazin-2-yl)azetidin-3-yl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C14H14FN5O

Molecular Weight

287.29 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-(1-pyrazin-2-ylazetidin-3-yl)urea

InChI

InChI=1S/C14H14FN5O/c15-11-3-1-2-4-12(11)19-14(21)18-10-8-20(9-10)13-7-16-5-6-17-13/h1-7,10H,8-9H2,(H2,18,19,21)

InChI Key

UVOLGQHGSMYURD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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